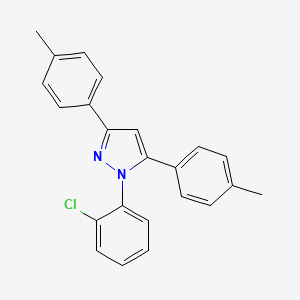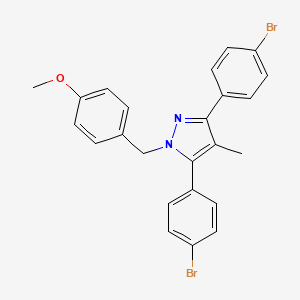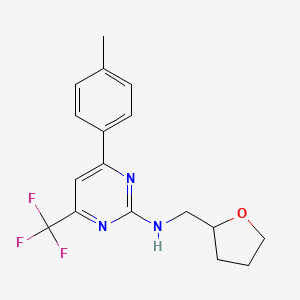![molecular formula C12H8BrN3O4 B14926651 5-bromo-N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B14926651.png)
5-bromo-N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is an organic compound that belongs to the class of furohydrazides It is characterized by the presence of a bromine atom, a nitrophenyl group, and a furohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE typically involves the condensation of 5-bromo-2-furohydrazide with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
5-Bromo-2-furohydrazide: Lacks the nitrophenyl group but shares the furohydrazide moiety.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the furohydrazide moiety.
5-Bromo-2-nitroanisole: Contains both bromine and nitro groups but lacks the furohydrazide moiety.
Uniqueness: 5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is unique due to the combination of the bromine atom, nitrophenyl group, and furohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C12H8BrN3O4 |
|---|---|
Poids moléculaire |
338.11 g/mol |
Nom IUPAC |
5-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O4/c13-11-6-5-10(20-11)12(17)15-14-7-8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17)/b14-7+ |
Clé InChI |
LTLWUCUHVNLOPT-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14926583.png)
![2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B14926586.png)
![1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926597.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926601.png)

![[6-(4-Fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14926612.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)


![5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926642.png)

![6-(1,3-benzodioxol-5-yl)-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926650.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14926652.png)
